1-(4-Methoxyphenyl)hex-1-en-3-one
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Overview
Description
1-(4-Methoxyphenyl)hex-1-en-3-one is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a hexenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)hex-1-en-3-one can be synthesized through several methods. One common approach involves the reaction of anisaldehyde with methyl ethyl ketone in the presence of hydrochloric acid at room temperature . Another method includes treating α-methyl-α-(4-hydroxy)benzylidene acetone with methyl iodide in an alkaline solution .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in sealed, dry environments at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)hex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Methoxyphenyl)hex-1-en-3-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)hex-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)hex-1-en-3-one can be compared with other similar compounds, such as:
1-(4-Hydroxy-3-methoxyphenyl)hexadec-4-en-3-one: This compound has a similar structure but with a longer carbon chain and additional hydroxyl group.
1-(4-Hydroxy-3-methoxyphenyl)dec-4-en-3-one: Another similar compound with a shorter carbon chain and hydroxyl group.
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound features a dichlorophenyl group and is studied for its antimicrobial properties.
Properties
CAS No. |
82297-65-2 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)hex-1-en-3-one |
InChI |
InChI=1S/C13H16O2/c1-3-4-12(14)8-5-11-6-9-13(15-2)10-7-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
CQYZXONYJFSVDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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